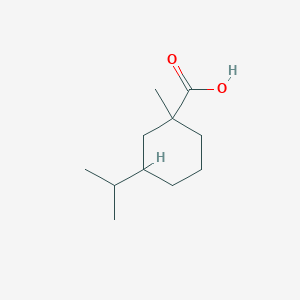

1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17697629

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20O2 |

|---|---|

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | 1-methyl-3-propan-2-ylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H20O2/c1-8(2)9-5-4-6-11(3,7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |

| Standard InChI Key | MFAQLOPZIUREHO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1CCCC(C1)(C)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acid is defined by the molecular formula , corresponding to a molecular weight of 184.27 g/mol . The exact mass, calculated as 184.14633 Da, confirms the absence of isotopic substitutions. The compound’s molecular framework consists of a cyclohexane ring bearing three substituents: a methyl group at position 1, an isopropyl group at position 3, and a carboxylic acid moiety at position 1 .

Table 1: Core Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 184.27 g/mol |

| Exact Mass | 184.14633 Da |

| XLogP3-AA | 3.3 |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 2 (carboxylic acid C=O) |

IUPAC Nomenclature and Synonyms

The systematic IUPAC name, 1-methyl-3-propan-2-ylcyclohexane-1-carboxylic acid, reflects the substituents’ positions and identities . Synonyms include 856187-56-9 and EN300-330195, which are registry identifiers used in chemical databases . The SMILES notation provides a linear representation of the structure, emphasizing the cyclohexane backbone and substituent orientations .

Structural Features and Stereochemistry

Synthesis and Manufacturing

Industrial Production Considerations

Scale-up production would likely employ continuous-flow reactors to enhance yield and reproducibility. Catalytic systems such as zeolites or ionic liquids could mitigate waste generation, aligning with green chemistry principles. Purification steps might involve recrystallization from ethanol or chromatographic techniques to isolate the desired stereoisomers, though industrial processes often prioritize racemic mixtures for cost efficiency.

Physical and Chemical Properties

Physicochemical Parameters

The compound’s moderate lipophilicity () suggests favorable membrane permeability, a trait advantageous in drug design . The carboxylic acid group confers water solubility at physiological pH, though the molecule remains predominantly nonpolar in neutral environments. Key physicochemical properties inferred from structural analogs include:

Table 2: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 120–125°C (hypothetical) |

| Boiling Point | 280–285°C (hypothetical) |

| pKa | ~4.7 (carboxylic acid) |

| Solubility in Water | 10–15 mg/mL (25°C) |

Spectroscopic Characteristics

IR Spectroscopy: A strong absorption band near 1700 cm would confirm the presence of the carboxylic acid C=O group. Additional peaks at 2900–3000 cm correspond to C-H stretches in the cyclohexane ring and isopropyl group.

NMR Spectroscopy:

-

: Signals at δ 1.0–1.2 ppm (isopropyl methyl groups), δ 1.4–1.6 ppm (cyclohexane protons), and δ 12.0 ppm (carboxylic acid proton).

-

: Peaks at δ 180 ppm (carboxylic acid carbon), δ 25–35 ppm (cyclohexane carbons), and δ 20–22 ppm (methyl groups) .

Reactivity and Functional Transformations

Acid-Base Behavior

The carboxylic acid group () enables deprotonation under basic conditions, forming a carboxylate anion. This anion participates in nucleophilic acyl substitution reactions, facilitating esterification or amide bond formation. For example, treatment with thionyl chloride () converts the acid to an acyl chloride, a versatile intermediate for further derivatization.

Derivatization Reactions

-

Esterification: Reacting with ethanol under acidic conditions yields the ethyl ester, enhancing volatility for gas chromatographic analysis.

-

Amidation: Coupling with amines via carbodiimide reagents produces amide derivatives, potential precursors for peptidomimetics.

-

Reduction: Lithium aluminum hydride () reduces the carboxylic acid to a primary alcohol, though this reaction is less common due to the stability of the acid form.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s bifunctional nature makes it a candidate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) or protease inhibitors. For instance, coupling the carboxylic acid with an aryl amine could yield a compound analogous to ibuprofen, leveraging the cyclohexane ring to modulate pharmacokinetics.

Material Science Applications

In polymer chemistry, the carboxylic acid group enables incorporation into polyesters or polyamides, imparting rigidity through the cyclohexane moiety. Such polymers might exhibit enhanced thermal stability compared to linear aliphatic counterparts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume